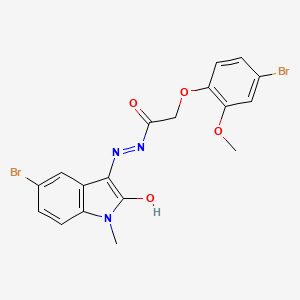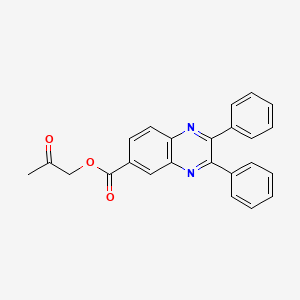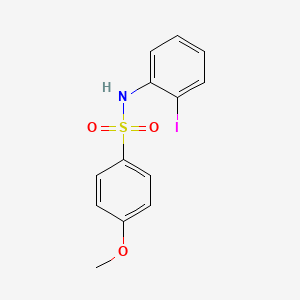![molecular formula C23H29N3O2 B6021474 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, and their inhibition can lead to increased neurotransmitter levels in the brain, which may have therapeutic implications in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide is not fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which leads to increased levels of acetylcholine in the brain. This, in turn, may improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, its ability to improve cognitive function and memory, and its anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders, and its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis of 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide involves the reaction of 1-(3-(2-methylphenyl)-3-phenylpropanoyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
Eigenschaften
IUPAC Name |
3-[4-[3-(2-methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-23(28)26-15-13-25(14-16-26)12-11-22(24)27/h2-10,21H,11-17H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCJZBEKHHDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCN(CC2)CCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)


![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)

![N'-(3-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6021479.png)
![2-[4-(2,6-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6021482.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6021490.png)
![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6021493.png)